An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its Analogs
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the crystal structure analysis of 5-substituted-1,3,4-oxadiazole derivatives, with a specific focus on analogs of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of public crystallographic data for the exact thiol derivative, this paper presents a comparative analysis based on the closely related and structurally significant compound, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The methodologies and data presented herein serve as a robust framework for the crystallographic investigation of this class of compounds, which are of significant interest in medicinal chemistry.[1][2]
Introduction
The 1,3,4-oxadiazole moiety is a key heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The substitution at the 2 and 5 positions of the oxadiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The title compound, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, and its analogs are of particular interest due to the combined structural features of the methoxyphenyl group and the reactive thiol or amine functionality, making them versatile intermediates for the synthesis of novel therapeutic agents.[1][2] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 5-substituted-1,3,4-oxadiazole derivatives, based on established methodologies for analogous compounds.[3]
2.1. Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of semicarbazone precursors.[3]
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Step 1: Synthesis of 1-(4-methoxybenzylidene)semicarbazide: An equimolar mixture of 4-methoxybenzaldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent such as ethanol.
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Step 2: Oxidative Cyclization: The resulting 1-(4-methoxybenzylidene)semicarbazide is then subjected to oxidative cyclization. A common method involves refluxing with an oxidizing agent like chloramine-T in an alcoholic solution.[3]
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Step 3: Purification: The reaction mixture is processed to remove by-products. Typically, the formed sodium chloride is filtered off, and the filtrate is concentrated. The crude product is then extracted into an organic solvent (e.g., dichloromethane), washed, and purified.[3]
2.2. Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound.[3]
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Procedure: The purified 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane) to form a clear, saturated solution. The solution is then allowed to stand undisturbed at room temperature for slow evaporation. Colorless, block-shaped crystals are typically formed over a period of several days.[3]
2.3. X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in the diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected as the crystal is rotated.[5]
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Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. Absorption corrections are applied to the data.[3][5]
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[3][5][6]
Data Presentation: Crystallographic Data of Analogs
The following tables summarize the crystallographic data for two closely related analogs of the title compound. This data provides valuable insight into the expected structural parameters of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Table 1: Crystal Data and Structure Refinement for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [3]
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O₂ |
| Formula Weight | 191.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2570 (12) |
| b (Å) | 5.0730 (3) |
| c (Å) | 10.5989 (7) |
| β (°) | 108.096 (3) |
| Volume (ų) | 931.34 (10) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.463 |
| Absorption Coefficient (mm⁻¹) | 0.90 |
| Diffractometer | Rigaku Saturn |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| T (K) | 291 |
| Reflections Collected | 1430 |
| Independent Reflections | 1430 |
| R(int) | 0.042 |
| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.125 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Table 2: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. [5]
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O |
| Formula Weight | 175.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.161 (2) |
| b (Å) | 5.9374 (3) |
| c (Å) | 12.8282 (15) |
| β (°) | 108.012 (19) |
| Volume (ų) | 880.9 (2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.32 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| Diffractometer | Rigaku Saturn |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| T (K) | 291 |
| Reflections Collected | 3809 |
| Independent Reflections | 1800 |
| R(int) | 0.022 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.124 |
| R indices (all data) | R1 = 0.061, wR2 = 0.132 |
Structural Commentary
In the crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the molecule is nearly planar, with a small dihedral angle between the oxadiazole ring and the phenyl ring.[3] The crystal packing is characterized by intermolecular hydrogen bonds. Specifically, inversion-related dimers are formed through pairs of N—H⋯N hydrogen bonds, creating R²₂(8) ring motifs. These dimers are further connected into sheets by additional N—H⋯N hydrogen bonds.[3] The methoxy group is observed to be nearly coplanar with the benzene ring to which it is attached.[3]
Similarly, the crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine also features a three-dimensional network stabilized by N—H⋯N hydrogen bonds between adjacent molecules.[5]
Mandatory Visualizations
5.1. Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the determination of a crystal structure, from synthesis to final structural analysis.
Caption: General workflow for single-crystal X-ray structure analysis.
Conclusion
While a complete crystal structure determination for 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is not publicly available, the detailed analysis of its close analogs provides a strong foundation for understanding its likely solid-state conformation and intermolecular interactions. The experimental protocols and crystallographic data presented in this guide offer a comprehensive framework for researchers working on the synthesis and structural characterization of this important class of heterocyclic compounds. The planarity of the ring system and the propensity for hydrogen bond formation are key structural features that will likely be conserved and will be critical in the design of new bioactive molecules based on the 1,3,4-oxadiazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
